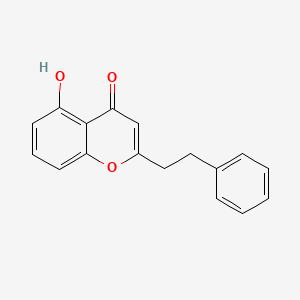

5-hydroxy-2-phenethyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxy-2-phenethyl-4H-chromen-4-one is a chemical compound with the molecular formula C17H14O3. It belongs to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological and pharmacological activities, making it a subject of interest in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-phenethyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with phenethyl derivatives under controlled conditions. One common method includes the use of a base-catalyzed reaction where phenolic hydroxyl groups react with phenethyl ketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxy-2-phenethyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities depending on the nature of the substituents .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research indicates that 5-hydroxy-2-phenethyl-4H-chromen-4-one exhibits significant anti-inflammatory effects. In a study assessing its impact on nitric oxide production in macrophages, the compound demonstrated a marked reduction in nitric oxide levels when cells were stimulated with lipopolysaccharides (LPS) . This suggests its potential as an anti-inflammatory agent, making it relevant for conditions characterized by excessive inflammation.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies have reported that it can inhibit superoxide anion generation in human neutrophils, indicating its ability to scavenge free radicals . Such antioxidant activities are crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties. It was isolated from the resinous wood of Aquilaria sinensis, known for traditional medicinal uses, including antibacterial applications . The compound's derivatives have been linked to enhanced antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Traditional Medicine

Historically, compounds derived from Aquilaria species have been used in traditional medicine for treating various ailments such as abdominal pain and respiratory issues. The incorporation of this compound into herbal formulations could enhance therapeutic efficacy due to its bioactive properties .

Drug Development

The unique pharmacological profile of this compound positions it as a candidate for drug development. Its anti-inflammatory and antioxidant properties make it suitable for formulating treatments for chronic diseases such as arthritis and cardiovascular disorders .

Case Studies

Case Study 1: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of this compound alongside LPS. The results indicated a dose-dependent reduction in inflammatory markers, particularly nitric oxide production, suggesting that the compound modulates inflammatory pathways effectively .

Case Study 2: Antioxidant Efficacy

Another study assessed the compound's ability to inhibit oxidative stress in neuronal cells exposed to hydrogen peroxide. The findings revealed that pre-treatment with this compound significantly reduced cell death and preserved mitochondrial function, highlighting its neuroprotective potential .

Mecanismo De Acción

The mechanism of action of 5-hydroxy-2-phenethyl-4H-chromen-4-one involves its interaction with various molecular targets:

Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission.

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress and protecting cells from damage.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenethyl-4H-chromen-4-one: Lacks the hydroxyl group at the 5-position, which may affect its biological activity.

6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one: Contains methoxy groups at positions 6 and 7, which can alter its pharmacological properties.

Uniqueness

5-Hydroxy-2-phenethyl-4H-chromen-4-one is unique due to its hydroxyl group at the 5-position, which contributes to its potent antioxidant and anti-inflammatory activities. This structural feature distinguishes it from other chromones and enhances its potential therapeutic applications .

Propiedades

Número CAS |

877673-99-9 |

|---|---|

Fórmula molecular |

C17H14O3 |

Peso molecular |

266.29 g/mol |

Nombre IUPAC |

5-hydroxy-2-(2-phenylethyl)chromen-4-one |

InChI |

InChI=1S/C17H14O3/c18-14-7-4-8-16-17(14)15(19)11-13(20-16)10-9-12-5-2-1-3-6-12/h1-8,11,18H,9-10H2 |

Clave InChI |

OLLHYYCQHNBTQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |

SMILES canónico |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC=C3O2)O |

Sinónimos |

5-hydroxy-2-(2-phenylethyl)chromone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.